![molecular formula C18H17BrN4O B2991584 1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950231-77-3](/img/structure/B2991584.png)
1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The presence of the bromine atom indicates that this compound could be used in various chemical reactions as a precursor for other compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the triazole ring and the two phenyl rings .
Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include electrophilic aromatic substitution, a common reaction for compounds containing phenyl rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Synthesis and Biological Activity
A significant area of research involves the synthesis of novel compounds using triazole derivatives as core structures for potential therapeutic applications. For instance, studies on triazole derivatives have shown promising results in the development of antimicrobial agents. Specifically, triazole compounds have been synthesized and evaluated for their antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. Some triazole derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and also showed activity against C. albicans, indicating their potential as selective antimicrobial agents with minimal impact on human cell viability (Pokhodylo et al., 2021).
Anticancer Research
Triazole derivatives have also been investigated for their anticancer properties. For example, compounds synthesized from triazole precursors have been tested for their antitumor activity against human cancer cell lines, including breast and liver carcinoma cells. This research indicates that certain triazole compounds could serve as key precursors for novel synthesis of heterocycles with potential antitumor activity, highlighting the versatility of triazole derivatives in medicinal chemistry (Badrey & Gomha, 2012).
Chemical Synthesis and Characterization
Another aspect of research focuses on the chemical synthesis and structural characterization of triazole derivatives. Studies have detailed the synthesis of various triazole compounds, elaborating on methodologies such as the Suzuki−Miyaura reaction and subsequent reactions to yield compounds with potential biological activity. These studies not only contribute to the understanding of the chemical properties of triazole derivatives but also pave the way for the development of novel compounds with varied biological activities (Ikemoto et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-5-methyl-N-(2-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-13-17(18(24)20-12-11-14-5-3-2-4-6-14)21-22-23(13)16-9-7-15(19)8-10-16/h2-10H,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIQKCWAXQZSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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